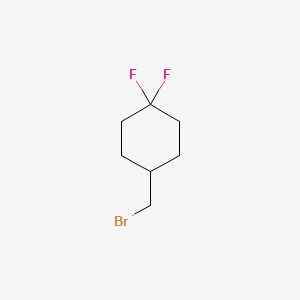

4-(Bromomethyl)-1,1-difluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c8-5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBAHFKQTKRMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693609 | |

| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858121-94-5 | |

| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1,1-difluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-1,1-difluorocyclohexane

Introduction: The Significance of Gem-Difluorinated Scaffolds

In contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro (CF₂) motif, in particular, has garnered significant attention.[1][2] This structural unit serves as a lipophilic bioisostere for carbonyl groups and ethers, enhancing metabolic stability, modulating acidity (pKa), and improving membrane permeability of bioactive molecules.[3] The target molecule, 4-(bromomethyl)-1,1-difluorocyclohexane, is a valuable bifunctional building block.[4] The stable gem-difluoro group imparts the desired physicochemical properties, while the reactive bromomethyl handle allows for straightforward covalent linkage to a variety of substrates, making it an attractive intermediate for the synthesis of novel therapeutics and agrochemicals.[4]

This guide provides a comprehensive, field-proven methodology for the multi-step synthesis, purification, and rigorous characterization of this compound, grounded in established chemical principles and safety protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The primary disconnections are the C-Br and C-F bonds. The bromomethyl group can be readily installed from a corresponding primary alcohol. The crucial gem-difluoro moiety is most efficiently generated from a ketone precursor via deoxofluorination. This leads to a commercially available starting material, 4-oxocyclohexanecarboxylic acid.

Caption: Overall four-step synthetic workflow.

Protocol 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate

Causality: Standard Fischer esterification is employed to protect the carboxylic acid as its ethyl ester. This prevents side reactions during the subsequent fluorination step, as DAST can convert carboxylic acids into acyl fluorides. [5][6]An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by ethanol.

-

Reagents & Equipment:

-

4-Oxocyclohexanecarboxylic acid (1.0 eq) [7] * Anhydrous Ethanol (EtOH, ~10-20 vol)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Suspend 4-oxocyclohexanecarboxylic acid in anhydrous ethanol in a round-bottom flask.

-

Carefully add the catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.

-

Cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can often be used directly in the next step.

-

Protocol 2: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

Causality: This critical step utilizes Diethylaminosulfur Trifluoride (DAST), a versatile nucleophilic fluorinating agent, to convert the ketone carbonyl into a gem-difluoride. [8]The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by elimination of HF and subsequent nucleophilic attack by fluoride. [9][10]The reaction is performed at low temperature (-78 °C) to control the exothermic reaction and minimize potential side reactions.

Mechanism Spotlight: Deoxofluorination with DAST

Caption: Plausible mechanism for ketone fluorination with DAST.

-

Reagents & Equipment:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Diethylaminosulfur Trifluoride (DAST, 1.2-1.5 eq) [8] * Anhydrous Dichloromethane (DCM)

-

Dry, three-neck flask with dropping funnel, nitrogen inlet, and thermometer

-

Dry ice/acetone bath

-

-

Procedure:

-

Set up a dry, nitrogen-flushed three-neck flask and dissolve the ketone in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -65 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

CRITICAL QUENCHING STEP: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by adding saturated NaHCO₃ solution dropwise until gas evolution ceases. (See Safety Protocol Below)

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., gradient of 0% to 10% EtOAc in Hexanes) to afford the pure difluorinated ester.

-

Protocol 3: Synthesis of (1,1-Difluorocyclohexan-4-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, unhindered reducing agent capable of reducing esters to primary alcohols. The hydride (H⁻) attacks the electrophilic carbonyl carbon, ultimately displacing the ethoxide leaving group after a second hydride addition to the intermediate aldehyde.

-

Reagents & Equipment:

-

Ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry, nitrogen-flushed flask with dropping funnel

-

Ice/water bath

-

-

Procedure:

-

In a dry, nitrogen-flushed flask, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.

-

Dissolve the difluoro-ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours until TLC shows complete consumption of the starting material.

-

Cool the mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the desired alcohol, which is often of sufficient purity for the next step.

-

Protocol 4: Synthesis of this compound

Causality: Phosphorus tribromide (PBr₃) is a classic and highly effective reagent for converting primary and secondary alcohols into alkyl bromides. [11][12][13][14]The mechanism involves activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into an excellent leaving group. [13][14]A subsequent Sₙ2 attack by a bromide ion results in the formation of the C-Br bond with inversion of configuration (though not relevant here due to the achiral center). [12][14]

-

Reagents & Equipment:

-

(1,1-Difluorocyclohexan-4-yl)methanol (1.0 eq)

-

Phosphorus Tribromide (PBr₃, ~0.4-0.5 eq)

-

Anhydrous Diethyl Ether (Et₂O) or DCM

-

Dry, nitrogen-flushed flask with dropping funnel

-

Ice/water bath

-

-

Procedure:

-

Dissolve the alcohol in anhydrous diethyl ether in a dry, nitrogen-flushed flask and cool to 0 °C.

-

Slowly add PBr₃ dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over ice water and extract with diethyl ether.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry over Na₂SO₄, filter, and carefully concentrate in vacuo (the product can be volatile).

-

Purify via flash column chromatography (e.g., Hexanes) to yield the final product, this compound.

-

Characterization and Data Interpretation

Rigorous analytical validation is essential to confirm the structure and purity of the final compound.

| Analysis Technique | Expected Result for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.35 (d, 2H, -CH₂Br), δ ~1.8-2.1 (m, 5H, cyclohexane CH and CH₂), δ ~1.5-1.7 (m, 4H, cyclohexane CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~120 (t, J ≈ 240 Hz, -CF₂-), δ ~38 (t), δ ~35 (t), δ ~30 (t). The triplet for the CF₂ carbon is highly characteristic. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-90 to -95 ppm (m). The signal will be complex due to coupling with adjacent protons. A reference spectrum for 1,1-difluorocyclohexane shows a chemical shift difference of ~15 ppm between axial and equatorial fluorines at low temperature. [15] |

| Mass Spec. (EI or ESI) | Molecular Ion (M⁺): Isotopic pattern for bromine is key. Expect two peaks of nearly equal intensity at m/z = 212/214 (for C₇H₁₁⁷⁹BrF₂) and (for C₇H₁₁⁸¹BrF₂). |

CRITICAL SAFETY PROTOCOL: Diethylaminosulfur Trifluoride (DAST)

DAST is an invaluable reagent but poses significant hazards. Strict adherence to safety protocols is non-negotiable.

-

Reactivity: DAST reacts violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas. [8]It can also decompose explosively if heated above 50-90°C. [8]* Handling:

-

Always handle DAST in a well-ventilated chemical fume hood. [8][16][17] * Use compatible equipment: Teflon, polyethylene, or polypropylene labware. Avoid glass containers/syringes for prolonged storage or reactions, as HF will etch glass.

-

Wear appropriate Personal Protective Equipment (PPE): a lab coat, splash goggles, a face shield, and heavy-duty neoprene or butyl rubber gloves. [16][17][18]* Storage: Store in a tightly sealed, compatible container in a refrigerator, away from moisture. [8][17]* Quenching & Disposal:

-

Always quench reactions at low temperatures by slowly adding the reaction mixture to a stirred, basic solution (like NaHCO₃ or soda lime). Never add water directly to DAST.

-

All waste containing DAST or HF must be neutralized and disposed of according to institutional hazardous waste protocols. [19]

-

Conclusion

The synthesis of this compound is a robust and scalable multi-step process. The key transformation relies on the careful and controlled deoxofluorination of a ketone precursor using DAST. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can reliably produce this valuable fluorinated building block for application in medicinal chemistry and materials science. The comprehensive characterization methods provided ensure the final compound's identity and purity, upholding the standards of scientific integrity.

References

- Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.

- Vertex AI Search. (2025). Alcohol to Bromide - Common Conditions.

- ACS Publications. (2020).

- BYJU'S. (n.d.). PBr3 Reaction.

- Wikipedia. (n.d.). Phosphorus tribromide.

- Georgia Southern Commons. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST).

- dlab @ EPFL. (n.d.). Phosphorus tribromide.

- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.

- Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)

- Tokyo Chemical Industry. (2023). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

-

Royal Society of Chemistry. (n.d.). .

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.

- ChemRxiv. (2022).

- Fisher Scientific. (2024). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

- Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*.

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- MySkinRecipes. (n.d.). This compound.

- Journal of Chemical Physics. (1965).

- PubMed Central. (n.d.).

- ResearchGate. (2022).

- NIH. (2024).

- ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Organic Letters.

- PubMed. (2010).

- NIH. (n.d.). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery.

- PubChem. (n.d.). 1,1-Difluorocyclohexane | C6H10F2 | CID 164586.

- PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730.

- ChemicalBook. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid synthesis.

- PubMed Central. (n.d.).

- NIH. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

- Sigma-Aldrich. (n.d.). 4-Oxocyclohexanecarboxylic acid 97 874-61-3.

- ResearchGate. (2025). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.

- PubMed Central. (n.d.). Synthesis of porphyrins bearing 1-4 hydroxymethyl groups....

- SpectraBase. (n.d.). Fluorocyclohexane - Optional[19F NMR] - Chemical Shifts.

- Chemsrc.com. (2025). 4-(Bromomethyl)

- FUR4Sustain. (n.d.).

- Royal Society of Chemistry. (1964). 1061. Terpene synthesis. Part IV. The synthesis of oxocyclohexanecarboxylic acids.

- ChemScene. (n.d.). 179064-49-4 | 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 7. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. reddit.com [reddit.com]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 14. Phosphorus tribromide [dlab.epfl.ch]

- 15. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.de [fishersci.de]

- 18. chemicalbook.com [chemicalbook.com]

- 19. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-(Bromomethyl)-1,1-difluorocyclohexane: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-1,1-difluorocyclohexane, a key building block in modern medicinal chemistry. The strategic incorporation of the 1,1-difluorocyclohexane motif is a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document delves into the synthesis, chemical properties, reactivity, and applications of this versatile intermediate, offering field-proven insights and detailed experimental considerations. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The gem-difluoro group (CF2) is of particular interest as a bioisosteric replacement for carbonyl groups or methylene moieties, offering a unique electronic and conformational profile.[2] The 1,1-difluorocyclohexane scaffold, in particular, has emerged as a valuable component in the design of novel therapeutics. This compound serves as a crucial intermediate, enabling the facile introduction of this beneficial motif into a wide range of molecular architectures. Its reactive bromomethyl handle allows for straightforward functionalization, making it a valuable tool for structure-activity relationship (SAR) studies and the synthesis of complex drug candidates.[1][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 858121-94-5 | [2][4] |

| Molecular Formula | C₇H₁₁BrF₂ | [1][5] |

| Molecular Weight | 213.06 g/mol | [1][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 195.0 ± 10.0 °C at 760 mmHg | [7] |

| Density | 1.41 g/cm³ | [5] |

| Flash Point | 71.7 ± 19.0 °C | [7] |

| Refractive Index | 1.44 | [8] |

| Storage | 2-8°C, sealed, dry | [5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The bromomethyl protons (CH₂Br) would likely appear as a doublet, coupled to the adjacent methine proton.

-

¹³C NMR: The carbon spectrum would display distinct signals for the difluorinated carbon, the carbon bearing the bromomethyl group, the bromomethyl carbon itself, and the remaining cyclohexane carbons. The signal for the CF₂ carbon would exhibit a characteristic triplet due to one-bond C-F coupling. A stereospecific three-bond C-F coupling may also be observed at low temperatures.[10]

-

Mass Spectrometry: The mass spectrum would be characterized by a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the cyclohexane ring. The C-F stretching vibrations would appear in the region of 1000-1100 cm⁻¹.

Synthesis and Handling

The synthesis of this compound typically involves a multi-step sequence, starting from a readily available cyclohexanone precursor.

Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages established fluorination and bromination methodologies.

Caption: Plausible synthetic route to this compound.

Causality in Synthesis:

-

Esterification: The initial esterification of 4-oxocyclohexane-1-carboxylic acid protects the carboxylic acid functionality and provides a suitable substrate for the subsequent fluorination step.

-

Deoxofluorination: The key step is the conversion of the ketone to the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, although other modern fluorinating agents can also be employed.[12] This reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by fluoride delivery.

-

Reduction: The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. Careful workup is required to quench the excess reagent and isolate the alcohol.

-

Bromination: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for this transformation, proceeding with high yield and minimal side products.[13]

Detailed Experimental Protocol: Bromination via Appel Reaction (Illustrative)

This protocol is based on a standard Appel reaction for the conversion of a primary alcohol to a bromide.[13]

Step-by-Step Methodology:

-

To a stirred solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the more polar alcohol starting material and the appearance of the less polar bromide product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5][8]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary application of this building block is in Sₙ2 reactions, where the bromide is displaced by a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution reactions.

Key Applications:

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides access to a diverse range of ethers. This is a robust and widely used method for forming C-O bonds.[11][14]

-

Alkylation of Amines: Reaction with primary or secondary amines yields the corresponding secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Formation of Thioethers: Reaction with thiolates is an efficient method for the synthesis of thioethers.

-

Introduction of Linkers in PROTACs: The bromomethyl group can be used to attach the 1,1-difluorocyclohexane moiety to a linker, which is then connected to a warhead and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16]

Influence of the 1,1-Difluorocyclohexane Ring on Reactivity

The gem-difluoro group is strongly electron-withdrawing, which can have a modest influence on the reactivity of the adjacent bromomethyl group. This effect is transmitted through the sigma bonds of the cyclohexane ring. However, for a primary bromide, the Sₙ2 reaction is generally facile and the electronic effect of the distant CF₂ group is not expected to be prohibitive.

The Role of the 1,1-Difluorocyclohexane Moiety in Drug Design

The incorporation of the 1,1-difluorocyclohexane moiety, facilitated by the use of this compound, can have several beneficial effects on the properties of a drug candidate.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.[1]

-

Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect of a gem-difluoro group is more nuanced and can sometimes lead to a slight decrease in lipophilicity compared to its non-fluorinated counterpart, which can be advantageous in optimizing ADME properties.[2]

-

Conformational Control: The bulky and electronegative fluorine atoms can influence the conformational preference of the cyclohexane ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.

-

pKa Modulation: The strong electron-withdrawing nature of the CF₂ group can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

While specific examples of marketed drugs containing the 4-(substituted-methyl)-1,1-difluorocyclohexane core are not readily identifiable, the strategic use of the 1,1-difluorocyclohexane motif is a growing area of interest in the development of novel kinase inhibitors and GPCR antagonists.[17][18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its readily functionalizable handle, coupled with the beneficial properties imparted by the 1,1-difluorocyclohexane moiety, makes it an attractive tool for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, reactivity, and the strategic rationale for its use, as detailed in this guide, will empower researchers to effectively leverage this important intermediate in their drug discovery programs.

References

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Macartney, T. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- Oh, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936.

-

Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Chemsrc.com. (n.d.). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Retrieved from [Link]

-

PMC. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chem-contract. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]

-

PubMed Central. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from [Link]

-

PubMed. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Difluorocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,1-difluorocyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

ResearchGate. (n.d.). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

MDPI. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Retrieved from [Link]

-

PubMed. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Retrieved from [Link]

Sources

- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane(858121-94-5) 1H NMR [m.chemicalbook.com]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 8. 858121-94-5 this compound AKSci 3357AC [aksci.com]

- 9. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. youtube.com [youtube.com]

- 12. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 13. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 14. francis-press.com [francis-press.com]

- 15. rsc.org [rsc.org]

- 16. cris.unibo.it [cris.unibo.it]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of the 1,1-Difluorocyclohexane Ring System

Abstract

The conformational landscape of substituted cyclohexanes is a foundational concept in stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. The introduction of geminal fluorine substituents at a single carbon atom, as seen in 1,1-difluorocyclohexane, presents a fascinating and complex case study. This technical guide provides a comprehensive exploration of the conformational analysis of 1,1-difluorocyclohexane, synthesizing theoretical principles with practical experimental and computational methodologies. We will delve into the subtle interplay of steric, electrostatic, and stereoelectronic effects, particularly the anomeric-like interactions, that govern the equilibrium of its chair conformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced conformational behavior of fluorinated organic molecules.

Introduction: The Significance of Fluorine in Cyclohexane Systems

Organofluorine compounds are of immense importance across various scientific disciplines, from pharmaceuticals and agrochemicals to materials science.[1] The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] In the context of cyclohexane rings, a common scaffold in bioactive molecules, understanding the conformational bias imparted by fluorine is critical for rational molecular design.

1,1-Difluorocyclohexane serves as a pivotal model system for dissecting the intricate forces that dictate three-dimensional structure. Unlike its non-fluorinated or monofluorinated counterparts, the gem-difluoro substitution introduces a unique set of interactions that challenge simple steric arguments. A thorough analysis of this system provides valuable insights that can be extrapolated to more complex fluorinated molecules, aiding in the design of novel therapeutics and advanced materials with precisely controlled conformations.

The Dynamic Cyclohexane Ring: A Brief Overview

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (parallel to the principal C3 axis) and equatorial (pointing away from the ring). Through a process of ring inversion, or chair flipping, axial and equatorial positions interconvert.

For a monosubstituted cyclohexane, the substituent generally prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[3]

Deconstructing the Conformational Preferences of 1,1-Difluorocyclohexane

The conformational equilibrium of 1,1-difluorocyclohexane is governed by a delicate balance of several competing factors:

-

Steric Effects: While fluorine is relatively small, the presence of two fluorine atoms on the same carbon creates localized steric demand.

-

Electrostatic Interactions: The highly polar C-F bonds lead to significant dipole-dipole interactions. Repulsion between the two C-F bond dipoles is a key consideration.[1]

-

Hyperconjugation and Anomeric-like Effects: Stereoelectronic interactions, such as hyperconjugation, play a crucial role in stabilizing certain conformations. In 1,1-difluorocyclohexane, a stabilizing anomeric-like interaction, specifically an nF → σ*CF interaction, has been proposed to contribute to its stability, despite the inherent F-C-F repulsion.[1][4] This involves the donation of electron density from a lone pair on one fluorine atom into the antibonding orbital of the adjacent C-F bond.

Quantum-chemical studies have been instrumental in dissecting these interactions, revealing that the stability of 1,1-difluorocyclohexane is a consequence of this anomeric-like hyperconjugation, which counteracts the electrostatic repulsion between the fluorine atoms.[1][4]

Experimental Elucidation of Conformational Equilibria

A combination of spectroscopic techniques provides the experimental foundation for understanding the conformational dynamics of 1,1-difluorocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[5]

-

Variable-Temperature (VT) NMR: At room temperature, the chair-flipping of 1,1-difluorocyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial environments. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers begin to resolve, and at even lower temperatures, sharp, distinct signals for each conformer can be observed.[6] By integrating the signals corresponding to the axial and equatorial fluorine atoms (or adjacent protons), the relative populations of the conformers can be determined, allowing for the calculation of the free energy difference (ΔG).

-

Coupling Constants: The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In cyclohexane systems, the ³JHH coupling between vicinal axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Similarly, ³JHF couplings are stereospecific. For instance, a large axial-axial vicinal H-F coupling constant (J(Hax–Fax)) of 34.3 cps has been observed in the low-temperature 19F NMR spectrum of 1,1-difluorocyclohexane.[6] The observed, time-averaged coupling constant at room temperature is a weighted average of the coupling constants in the individual conformers, providing another means to quantify the conformational equilibrium.

-

Sample Preparation: Prepare a dilute solution (e.g., 5-10 mg/mL) of 1,1-difluorocyclohexane in a suitable low-freezing point solvent (e.g., deuterated chloroform, acetone-d6, or a mixture of CS₂ and CFCl₃).[6]

-

Initial Spectrum Acquisition: Acquire a standard 19F NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Determination of Coalescence Temperature: Identify the temperature at which the separate signals for the axial and equatorial fluorines merge into a single broad peak.

-

Low-Temperature Spectrum: Continue to lower the temperature until well-resolved, sharp signals for both conformers are obtained (e.g., -90 °C or 183 K).[6][7]

-

Data Analysis: Integrate the signals corresponding to the axial and equatorial fluorine atoms in the low-temperature spectrum to determine their relative populations (K = [equatorial]/[axial]).

-

Calculation of ΔG: Use the following equation to calculate the free energy difference: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy can also be used to study conformational isomers, as different conformers will have distinct vibrational frequencies. By monitoring the changes in the intensities of characteristic vibrational bands as a function of temperature, the conformational equilibrium can be assessed. While less direct than NMR for quantitative analysis in solution, vibrational spectroscopy can provide valuable data, particularly for gas-phase studies and for corroborating the presence of multiple conformers.[8][9]

Computational Chemistry: A Powerful Predictive and Interpretive Tool

Theoretical calculations are indispensable for a detailed understanding of the conformational landscape of 1,1-difluorocyclohexane. They allow for the calculation of the relative energies of different conformers and the dissection of the various contributing energetic factors.

-

Quantum Mechanics (QM): High-level ab initio and density functional theory (DFT) methods are employed to accurately calculate the energies of the different chair and boat conformations. These calculations can provide insights into the geometric parameters (bond lengths, bond angles, dihedral angles) and the electronic structure of each conformer.[1][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for interpreting the results of QM calculations. It allows for the quantification of hyperconjugative interactions, such as the nF → σ*CF anomeric-like effect, providing a quantitative measure of their stabilizing contribution.[1]

-

Structure Building: Construct 3D models of the possible conformers of 1,1-difluorocyclohexane (chair, twist-boat, etc.).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p) or higher). This step locates the minimum energy structure for each conformer.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated level of theory or a larger basis set.

-

Data Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium populations.

-

NBO Analysis (Optional): Perform NBO analysis on the optimized structures to investigate stereoelectronic interactions.

Integrating Experimental and Computational Data: A Holistic View

The most robust understanding of the conformational behavior of 1,1-difluorocyclohexane is achieved by integrating the findings from both experimental and computational approaches. Experimental data from NMR provides a real-world measure of the conformational equilibrium in a specific solvent and at a given temperature. Computational studies, on the other hand, provide a detailed energetic and electronic picture in the gas phase, which can be extended to model solvent effects. Discrepancies between experimental and computational results can often lead to new insights and a more refined understanding of the system.

| Parameter | Experimental Value | Computational Prediction | Key Insight |

| ΔG (Equatorial vs. Axial F) | Solvent Dependent | Varies with level of theory | The small energy difference highlights the competing nature of stabilizing and destabilizing interactions. |

| ³JHax-Fax | ~34.3 Hz[6] | Can be calculated | The large coupling constant confirms a significant population of the conformer with an axial fluorine. |

| Anomeric-like Stabilization | Inferred from equilibrium | Quantified by NBO analysis[1] | Confirms the importance of stereoelectronic effects in overriding purely steric considerations. |

Implications for Drug Design and Materials Science

The conformational preferences of fluorinated cyclohexanes have significant implications for their application in drug design and materials science.

-

Drug Design: The three-dimensional shape of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. By understanding and controlling the conformational equilibrium of a fluorinated cyclohexane moiety within a drug candidate, it is possible to pre-organize the molecule into its bioactive conformation, potentially leading to enhanced potency and selectivity. The introduction of a 1,1-difluoro group can serve as a conformational lock or bias, influencing the overall topology of the molecule.

-

Materials Science: The strong C-F bond dipoles and the unique conformational behavior of fluorinated cyclohexanes can be exploited in the design of advanced materials. For instance, in liquid crystals, the shape and polarity of the constituent molecules are critical for their mesogenic properties.[1] The predictable conformational behavior of 1,1-difluorocyclohexane makes it a valuable building block for creating materials with tailored properties.

Conclusion

The conformational analysis of 1,1-difluorocyclohexane reveals a fascinating interplay of steric, electrostatic, and stereoelectronic effects. Simple models based solely on steric hindrance are insufficient to explain its behavior. Instead, a deeper appreciation of anomeric-like hyperconjugative interactions is required. The synergy between experimental techniques, particularly variable-temperature NMR spectroscopy, and high-level computational methods provides a powerful paradigm for elucidating the complex conformational landscapes of fluorinated organic molecules. The insights gained from studying this seemingly simple molecule have far-reaching implications for the rational design of new pharmaceuticals and advanced materials.

References

-

Doddrell, D. M., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences of the United States of America, 67(4), 1649–1650. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396–3401. [Link]

-

Moraes, L. A., Tormena, C. F., & Rittner, R. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemistryOpen, 14(10), e202500648. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar. [Link]

-

O'Hagan, D. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Accounts of Chemical Research, 51(5), 1162-1172. [Link]

-

Wiberg, K. B., & Rablen, P. R. (2025). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 90(15), 8963-8970. [Link]

-

Al-Abdi, L., & Popelier, P. L. A. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 124(1), 129-140. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Roberts, J. D., & Spasov, S. L. (1966). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Substituted 1,1-Difluorocyclohexanes. Journal of the American Chemical Society, 88(18), 4279-4283. [Link]

-

Wier, K., Connor, S., Berger, R., & O'Neil, G. (2025). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]

-

Wikipedia contributors. (2025, November 19). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Difluorocyclohexane. In PubChem Compound Database. [Link]

-

Linclau, B., et al. (2019). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(53), 11989-11993. [Link]

-

LookChem. (n.d.). 1,1-DIFLUOROCYCLOHEXANE. LookChem. [Link]

-

Giraud, L., et al. (2001). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 25, 1147-1152. [Link]

-

Wiberg, K. B., & Rablen, P. R. (1999). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 64(13), 4782-4789. [Link]

-

Durig, J. R., et al. (2025). Vibrational spectra, quantum chemical calculations and spectral assignments of 1,1-difluoro-1-silacyclohexane. Journal of Molecular Structure, 1315, 138245. [Link]

-

Durig, J. R., et al. (2007). Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane. The Journal of Physical Chemistry A, 111(13), 2498-2506. [Link]

-

YouTube. (2020, July 2). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. YouTube. [Link]

-

Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry, 24, 1349-1357. [Link]

-

Ang, H. Y., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 86(17), 11686-11694. [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

ChemBK. (n.d.). 1,1-difluorocyclohexane. ChemBK. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. [Link]

-

ResearchGate. (2025). Vibrational Spectroscopy of 1,1-Difluorocyclopropane- d 0 , - d 2 , and - d 4 : The Equilibrium Structure of Difluorocyclopropane. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Semantic Scholar. [Link]

-

Wikipedia contributors. (2025, November 28). Fluorine. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorocyclohexane. In PubChem Compound Database. [Link]

-

The Journal of Physical Chemistry B. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(35), 10031-10041. [Link]

-

Molecules. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Molecules, 29(14), 3293. [Link]

-

Chemistry World. (2020, September 9). Ultra-fluorinated cyclohexane shows off two faces. Chemistry World. [Link]

-

The Journal of Physical Chemistry A. (2023). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A, 127(31), 6527-6535. [Link]

Sources

- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 4-(Bromomethyl)-1,1-difluorocyclohexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1,1-difluorocyclohexane (CAS No. 858121-94-5) is a valuable saturated carbocyclic building block in modern medicinal chemistry and drug development.[1][2] Its utility lies in the strategic introduction of the 1,1-difluorocyclohexyl moiety into target molecules. This group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. The compound's integrity is therefore paramount to ensure the reliability and reproducibility of synthetic outcomes.

The stability of this reagent is dictated by the interplay between its reactive bromomethyl group and the robust, fluorinated aliphatic ring. Understanding its intrinsic chemical properties is essential for preventing degradation and preserving its purity from procurement to application. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Chemical Structure and Intrinsic Stability

The stability profile of this compound is best understood by examining its constituent functional groups.

Analysis of Functional Groups

-

The Reactive Center (Bromomethyl Group): The primary locus of reactivity is the C-Br bond in the bromomethyl substituent. As a primary alkyl bromide, this group is highly susceptible to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, making the benzylic-like carbon an electrophilic site prone to attack by a wide range of nucleophiles.[3] This inherent reactivity is key to its synthetic utility but also represents its main vulnerability to degradation.

-

The Stabilizing Moiety (1,1-Difluorocyclohexane Ring): The geminal difluoro group on the cyclohexane ring imparts significant chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering this part of the molecule resistant to many chemical transformations.[4] This fluorinated scaffold is thermally robust and generally unreactive under the conditions that would typically affect the bromomethyl group.

Key Factors Influencing Stability

The long-term stability of the compound is a function of controlling its exposure to external factors that can initiate degradation. The primary environmental factors of concern are moisture, light, elevated temperature, and chemical contaminants.

Caption: Key environmental factors affecting the stability of the title compound.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is crucial for developing effective storage strategies.

Hydrolysis

The most significant and common degradation pathway is hydrolysis. Alkyl bromides are well-known to be susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile.[5][6] This reaction converts the bromomethyl group into a hydroxymethyl group, yielding 4-(hydroxymethyl)-1,1-difluorocyclohexane and hydrogen bromide (HBr) as a byproduct.

Mechanism: C₇H₁₁BrF₂ + H₂O → C₇H₁₂OF₂ + HBr

The formation of HBr can render the solution acidic, which may catalyze further degradation or unwanted side reactions in subsequent synthetic steps. The rate of hydrolysis can be slow at neutral pH but is accelerated by the presence of stronger nucleophiles or bases.[6][7]

Photodegradation

The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[8] This photolytic process generates a bromine radical and a 4-(1,1-difluorocyclohexyl)methyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with solvents, leading to a complex mixture of impurities and a reduction in the product's purity.

Thermal Decomposition

While the fluorinated cyclohexane core is thermally stable, the overall molecule has its limits.[9][10] The compound has a reported flash point of 72°C and a boiling point of 195°C.[11] While significant decomposition is not expected at ambient temperatures, prolonged exposure to elevated temperatures can accelerate the rate of other degradation pathways, such as hydrolysis, and may eventually lead to thermal decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this reagent. Supplier recommendations consistently point towards refrigerated and dry conditions as being optimal.[11][12]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of all potential degradation pathways, particularly hydrolysis.[11][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[13] |

| Light Exposure | Protect from Light (Amber Vial/Opaque Container) | Prevents photolytic cleavage of the sensitive C-Br bond.[8] |

| Container | Original Supplier Bottle or Borosilicate Glass with PTFE-lined Cap | Ensures chemical compatibility and provides a tight seal against moisture ingress.[14][15] |

Handling Procedures

Proper handling is critical to prevent the introduction of contaminants that can compromise the material's stability.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold chemical.

-

Inert Environment: Conduct all transfers in a well-ventilated fume hood and, for maximum protection, under a blanket of inert gas (e.g., argon or nitrogen).

-

Dry Equipment: Use oven-dried glassware and dry, inert syringes or cannulas for transfers to avoid introducing water.

-

Seal Tightly: After use, flush the headspace of the container with an inert gas before tightly sealing the cap. Parafilm or vinyl tape can be used for an additional seal.[15]

-

Segregation: Store away from incompatible materials, especially strong bases, nucleophiles, and oxidizing agents.[16][17]

Experimental Verification of Stability

A self-validating protocol involves routine checks and, if necessary, a more rigorous study to confirm the material's integrity.

Protocol for Routine Quality Control

Upon receiving a new batch or before using material that has been stored for an extended period, perform the following checks:

-

Visual Inspection: The compound should be a clear, colorless liquid.[11] Any discoloration (e.g., yellow or brown tints) may indicate degradation.

-

Purity Analysis via GC-MS or ¹H NMR:

-

GC-MS: Acquire a chromatogram and mass spectrum. Check for the presence of a peak corresponding to the hydrolyzed product, 4-(hydroxymethyl)-1,1-difluorocyclohexane (M.W. 150.17 g/mol ).

-

¹H NMR: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of the hydrolyzed alcohol will be indicated by a new set of signals, distinct from the parent bromomethyl compound.

-

-

Water Content Analysis: Perform Karl Fischer titration to ensure the water content is minimal, as excess water can promote hydrolysis during storage.

Workflow for a Forced Degradation Study

A forced degradation study can be conducted to rigorously assess stability under stress conditions. This workflow provides a framework for such an investigation.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are hydrolysis due to moisture and photolysis from light exposure. The integrity of this crucial building block is best maintained by strict adherence to a storage protocol of refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. By implementing the handling procedures and verification methods outlined in this guide, researchers and drug development professionals can ensure the compound's purity and reactivity, leading to more reliable and successful synthetic outcomes.

References

-

Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). LibreTexts. [Link]

-

Are alkyl bromides susceptible to hydrolysis? (2015). ResearchGate. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

-

Lack of Enhanced Reactivity of α-Nucleophiles in the SN2 Reactions of Benzyl Bromides. (n.d.). Journal of the Korean Chemical Society. [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

-

Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (1970). Journal of the Chemical Society D: Chemical Communications. [Link]

- Production of alcohols by hydrolysis of alkyl bromides. (1958).

-

What is the hydrolysis process of alkyl halides? (2016). Quora. [Link]

-

The SN1 Reaction of Alkyl Halides with Water. (n.d.). Chemistry Steps. [Link]

-

Photochemical reactions of brominated diphenylethers. (n.d.). Leuphana Universität Lüneburg. [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. (2022). Environmental Science & Technology. [Link]

-

Reactions at the benzylic position. (n.d.). Khan Academy. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (n.d.). Zachariah Group, University of Maryland. [Link]

-

4-(bromomethyl)-1, 1-difluorocyclohexane, min 97%. (n.d.). HPC Standards. [Link]

-

Photodissociation of Bromoform at 248 nm. (2004). ResearchGate. [Link]

-

Safety Data Sheet. (2025). Thermo Fisher Scientific. [Link]

-

Thermal decomposition of some halogenopolyfluorocyclopropanes. (1972). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Thermal plasma decomposition of fluorinated greenhouse gases. (2007). ResearchGate. [Link]

-

Organic chemistry - Predicting mono-bromination products. (2020). YouTube. [Link]

-

Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. (n.d.). NIST. [Link]

-

Safe Handling and Storage Guidelines for Cyclohexane. (n.d.). Aure Chemical. [Link]

-

This compound. (n.d.). Chem-Contract. [Link]

-

Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]

-

Taming Bromine Azide for Use in Organic Solvents. (2023). National Institutes of Health. [Link]

-

Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. [Link]

-

Safe Storage of Chemicals. (n.d.). University of California, Berkeley. [Link]

-

Sustainable bromination of organic compounds: A critical review. (2024). ResearchGate. [Link]

-

Proper Storage of Chemicals in Laboratories. (2021). University of North Carolina at Chapel Hill. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem-contract.com [chem-contract.com]

- 3. quora.com [quora.com]

- 4. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 6. researchgate.net [researchgate.net]

- 7. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 12. 858121-94-5|this compound|BLD Pharm [bldpharm.com]

- 13. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 14. towson.edu [towson.edu]

- 15. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 16. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Health and safety information for handling 4-(bromomethyl)-1,1-difluorocyclohexane

An In-Depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-1,1-difluorocyclohexane

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 858121-94-5). As a specialized building block in areas like protein degradation, its unique chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide is designed to instill a culture of safety through expertise-driven procedures and self-validating protocols.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential physical hazards.

| Property | Value | Source(s) |

| CAS Number | 858121-94-5 | [1],[2],[3] |

| Molecular Formula | C₇H₁₁BrF₂ | [1],[2],[3] |

| Molecular Weight | 213.06 g/mol | [1],[2],[3] |

| Synonyms | 1,1-Difluoro-4-(bromomethyl)cyclohexane | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 195 °C at 760 mmHg | [2],[4] |

| Density | 1.41 g/cm³ | [2],[3] |

| Flash Point | 72 °C (161 °F) | [2] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6][7] A proactive risk assessment is crucial before any handling occurs. The causality behind this assessment stems from the compound's chemical structure: as a brominated alkane, it possesses the potential to be an alkylating agent, while the difluorocyclohexane moiety imparts specific solubility and reactivity characteristics.

GHS Classification Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |

Toxicological Insights and Rationale

While specific toxicological studies on this compound are not extensively published, its GHS classification warrants significant caution. The hazards are consistent with other functionalized halogenated hydrocarbons.

-

Irritation (H315, H319, H335): The compound can cause local inflammation and damage to the skin, eyes, and respiratory tract upon contact. This is a common property of reactive organic halides.

-

Acute Toxicity (H302): "Harmful if swallowed" indicates that ingestion can lead to significant adverse health effects.

-

Uninvestigated Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. Brominated organic compounds can, in some cases, pose risks to the liver and kidneys upon chronic exposure.[8][9] Therefore, it is imperative to treat this compound as potentially hazardous with chronic exposure and minimize all routes of contact.

Risk Assessment Workflow

A dynamic risk assessment should precede any experimental work. This process ensures that hazards are identified, and appropriate controls are implemented and verified.

Caption: Standard PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to a systematic operational plan is crucial for safety and experimental integrity.

Step-by-Step Handling Procedure

-

Preparation: Ensure all required PPE is donned correctly. Verify that a safety shower and eyewash station are unobstructed and functional. [10]Cover the work surface within the fume hood with disposable absorbent bench paper.

-

Aliquotting & Transfer: Perform all transfers of the liquid carefully to avoid splashes. Use appropriate tools like a pipette or syringe. Keep containers sealed when not in immediate use to minimize vapor release.

-

Post-Handling: After use, tightly seal the primary container. Decontaminate the work surface and any equipment used.

-

PPE Doffing: Remove gloves using a technique that avoids contacting the outer surface with bare skin. Dispose of them immediately into the designated hazardous waste container. Wash hands thoroughly with soap and water. [11] Storage Conditions

-

Temperature: While some suppliers suggest room temperature storage, the presence of a reactive bromomethyl group warrants a more cautious approach. [1]Storing the compound in a cool, dry place, ideally at 2-8°C, is the recommended best practice to ensure long-term stability and minimize vapor pressure. [2]* Location: Store in a well-ventilated area designated for chemical storage. [3][12]* Incompatibilities: Segregate from strong oxidizing agents. [13]* Container: Keep the container tightly closed and clearly labeled. [11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

| Exposure Scenario | First Aid Response |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [12][14] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. [12][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [15] |

Spill Response

-

Minor Spill (within a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or chemical absorbent pads. Collect the material into a labeled, sealable container for hazardous waste disposal. Clean the area with a suitable solvent.

-

Major Spill (outside a fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, increase ventilation. Prevent the spill from entering drains. [14]Follow your institution's established emergency response protocol. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Liquid Waste: Collect unused material and solutions in a dedicated, clearly labeled container for halogenated organic waste . [16]* Solid Waste: Contaminated items (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, labeled container for solid hazardous waste. [17]* Prohibition: Do not dispose of this chemical down the drain or in general trash. [17]

References

-

This compound, min 97%, 1 gram . HDH Pharma. [Link]

-

Personal Protective Equipment . US EPA. [Link]

-

GHS Classification Summary . PubChem, NIH. [Link]

-

GHS Classification Summary (Rev.9, 2021) . PubChem. [Link]

-

GHS Hazard Classification: Everything You Need to Know . ERA Environmental. [Link]

-

Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

-

GHS Hazardous Chemical Information List . Safe Work Australia. [Link]

-

Chemical Hazard Classification (GHS) . Division of Research Safety - University of Illinois. [Link]

-

Bromoform Fact Sheet . EPA. [Link]

-

Toxicological Profile for Bromoform and Dibromochloromethane . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

This compound Price . Chemsrc.com. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 3. 858121-94-5 this compound AKSci 3357AC [aksci.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. era-environmental.com [era-environmental.com]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Deployment of 4-(Bromomethyl)-1,1-difluorocyclohexane in Modern Drug Discovery: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality and Fluorine in Medicinal Chemistry